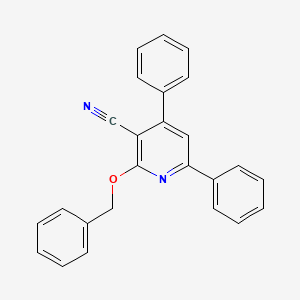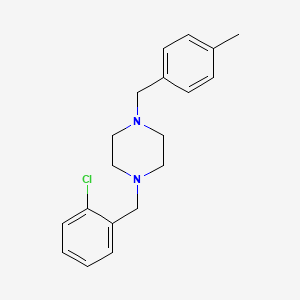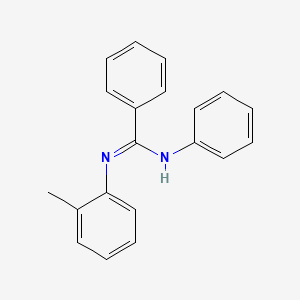![molecular formula C21H22FN3O2 B10877626 (4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877626.png)
(4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxypropylamino group, and a dihydropyrazolone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrazolone core, followed by the introduction of the fluorophenyl and methoxypropylamino groups through various coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products suitable for further applications.
化学反应分析
Types of Reactions
(4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, (4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development, particularly in targeting diseases with unmet medical needs.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its pharmacological properties, including its ability to modulate specific biological pathways, make it a promising candidate for the treatment of various conditions.
Industry
In industry, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties can enhance the performance of products in sectors such as pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in biological processes. The compound’s binding to these targets can modulate their activity, leading to various physiological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand.
相似化合物的比较
Similar Compounds
Similar compounds to (4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one include other dihydropyrazolone derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C21H22FN3O2 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-4-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H22FN3O2/c1-15(23-13-6-14-27-2)19-20(16-7-4-3-5-8-16)24-25(21(19)26)18-11-9-17(22)10-12-18/h3-5,7-12,24H,6,13-14H2,1-2H3 |
InChI 键 |
IGSPNNGCWMRZRD-UHFFFAOYSA-N |
规范 SMILES |
CC(=NCCCOC)C1=C(NN(C1=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-N'-[2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-3-phenylprop-2-enehydrazide](/img/structure/B10877545.png)
methanone](/img/structure/B10877551.png)
![2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10877560.png)
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B10877561.png)
![N-[(E)-furan-2-ylmethylidene]-5-(4-methoxyphenoxy)-4-phenyl-1,3-thiazol-2-amine](/img/structure/B10877565.png)
![2,2,2-trichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B10877578.png)


![[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10877592.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine](/img/structure/B10877597.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B10877605.png)
![3-[[(5Z)-5-[[2-bromo-5-ethoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B10877621.png)

![6-Amino-3-methyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10877623.png)
